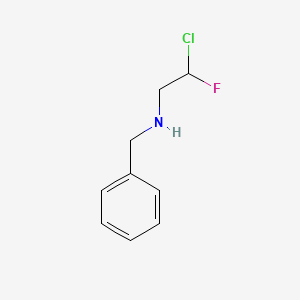

Benzyl(2-chloro-2-fluoroethyl)amine

CAS No.:

Cat. No.: VC18051397

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFN |

|---|---|

| Molecular Weight | 187.64 g/mol |

| IUPAC Name | N-benzyl-2-chloro-2-fluoroethanamine |

| Standard InChI | InChI=1S/C9H11ClFN/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |

| Standard InChI Key | YWHKBGWPUGFSLW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Benzyl(2-chloro-2-fluoroethyl)amine consists of a benzyl group (C₆H₅CH₂) bonded to a nitrogen atom, which is further connected to a 2-chloro-2-fluoroethyl chain (Cl–CF₂–CH₂). The presence of both chlorine and fluorine atoms on the ethyl backbone introduces significant steric and electronic effects, influencing its reactivity and stability . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClFN |

| Molecular Weight | 187.64 g/mol |

| IUPAC Name | N-benzyl-2-chloro-2-fluoroethanamine |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(F)Cl |

| InChI Key | YWHKBGWPUGFSLW-UHFFFAOYSA-N |

The chloro and fluoro substituents on the ethyl chain create a polarized carbon center, enhancing electrophilicity and making the compound susceptible to nucleophilic attack.

Synthesis and Manufacturing

Alkylation of Benzylamine

The most feasible route involves the alkylation of benzylamine with 1-chloro-1-fluoro-2-iodoethane or analogous electrophiles. This method, adapted from procedures for benzyl(2-chloro-2,2-difluoroethyl)amine, typically employs a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to deprotonate benzylamine, facilitating nucleophilic substitution.

Representative Reaction:

(X = leaving group, e.g., iodide or bromide).

Alternative Pathways

Patent literature describes related syntheses for structurally similar amines. For instance, EP0321349A1 details the hydrogenation of 2-thiophene acetonitrile derivatives to yield N-(2-chlorobenzyl)thienylethylamines, suggesting that reductive amination or catalytic hydrogenation could be adapted for benzyl(2-chloro-2-fluoroethyl)amine . Additionally, fluorination of chlorinated precursors using potassium fluoride in protic solvents has been demonstrated for bis(fluoroethyl)amines, offering a potential pathway to introduce fluorine post-synthesis .

Reactivity and Chemical Transformations

Nucleophilic Substitutions

The chloro-fluoroethyl group acts as an electrophilic center, enabling reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

-

Amination: Reaction with primary amines yields diamines, which are valuable intermediates in polymer chemistry.

-

Thiolysis: Thiols displace chloride or fluoride, forming thioether linkages.

Reductive Dehalogenation

Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) may reduce the C–Cl bond to C–H, generating benzyl(2-fluoroethyl)amine. This transformation is critical for modifying the compound’s bioactivity or physicochemical properties .

Acid-Base Behavior

The amine group confers basicity, with an estimated pKₐ of ~9–10. Protonation in acidic media forms water-soluble ammonium salts, facilitating purification or formulation.

Applications and Research Frontiers

Pharmaceutical Intermediates

Fluorinated amines are pivotal in drug discovery due to their metabolic stability and membrane permeability. While no direct studies on benzyl(2-chloro-2-fluoroethyl)amine exist, analogs like N-bis(2-fluoroethyl)benzylamines exhibit antineoplastic activity in preclinical models, suggesting potential utility in oncology .

Agrochemistry

Chlorofluoroethylamines serve as precursors to herbicides and insecticides. The benzyl group may enhance lipophilicity, improving tissue penetration in plant systems.

Materials Science

The compound’s dual halogen functionality makes it a candidate for synthesizing flame retardants or halogenated polymers. Cross-linking via amine groups could yield thermally stable resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume